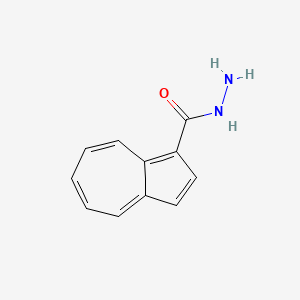

Azulene-1-carbohydrazide

説明

Azulene-1-carbohydrazide is a heterocyclic organic compound derived from azulene, a non-benzenoid aromatic hydrocarbon characterized by a fused bicyclic structure of cyclopentadienyl and cycloheptatrienyl rings. The carbohydrazide functional group (-CONHNH₂) at the 1-position of azulene imparts unique chemical reactivity and biological activity, making it a promising scaffold in medicinal chemistry. Derivatives of this compound, such as N′-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-7-(propan-2-yl)azulene-1-carbohydrazide, have demonstrated selective cytotoxicity against cancer cell lines, with IC₅₀ values in the micromolar range .

特性

CAS番号 |

6781-37-9 |

|---|---|

分子式 |

C11H10N2O |

分子量 |

186.21 g/mol |

IUPAC名 |

azulene-1-carbohydrazide |

InChI |

InChI=1S/C11H10N2O/c12-13-11(14)10-7-6-8-4-2-1-3-5-9(8)10/h1-7H,12H2,(H,13,14) |

InChIキー |

SPAJMVRVTLHNPU-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C=CC(=C2C=C1)C(=O)NN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of azulene-1-carbohydrazide typically involves the reaction of azulene-1-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: While specific industrial production methods for azulene-1-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions: Azulene-1-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azulenic acids or ketones.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: Electrophilic substitution reactions can occur at the 1- and 3-positions of the azulene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

Oxidation: Azulenic acids or ketones.

Reduction: Hydrazine derivatives.

Substitution: Halogenated or nitrated azulene derivatives.

科学的研究の応用

Azulene-1-carbohydrazide has found applications in various scientific research fields:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials with unique electronic properties.

Biology: The compound’s derivatives have shown potential as anti-inflammatory and anticancer agents.

Industry: Azulene compounds are used in the development of organic semiconductors and optoelectronic devices.

作用機序

The mechanism of action of azulene-1-carbohydrazide and its derivatives involves interactions with various biological pathways. For instance, azulene derivatives can inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation . Additionally, some derivatives may induce apoptosis in cancer cells by modulating signaling pathways and gene expression .

類似化合物との比較

Comparison with Structurally Similar Azulene Derivatives

Azulene-1-carbohydrazide shares structural similarities with other azulene-based compounds, but its functional groups and biological profiles differ significantly. Below is a comparative analysis:

Azulene-1-carbaldehyde

- Structural Differences : Replaces the carbohydrazide group (-CONHNH₂) with an aldehyde (-CHO) at the 1-position.

- Biological Activity: Primarily used in chemical synthesis rather than direct therapeutic applications. Limited evidence of anticancer activity compared to carbohydrazide derivatives.

- Toxicity : Classified as harmful if swallowed (H302), skin irritant (H315), and causes serious eye irritation (H319) .

- Applications : Serves as a precursor for synthesizing azulene-based Schiff bases and coordination complexes .

Azulene-1-carboxamide Derivatives

- Structural Differences : Substitutes the carbohydrazide group with a carboxamide (-CONH₂). Examples include 3-methyl-7-(propan-2-yl)-N-propylazulene-1-carboxamide .

- Biological Activity : Exhibits moderate anticancer activity but lower potency than carbohydrazide derivatives. For instance, IC₅₀ values for carboxamides are typically 2–3 times higher than those of carbohydrazides in breast cancer cell lines .

- Stability : Carboxamides show enhanced hydrolytic stability compared to carbohydrazides, which may undergo hydrolysis under physiological conditions .

Azulene Sulfonates and Carboranes

- Structural Differences : Incorporate sulfonate (-SO₃⁻) or carborane (boron-rich clusters) groups.

- Biological Activity : Azulene-1-sulfonates act as thromboxane A₂ receptor antagonists, offering cardiovascular applications, while carborane-azulene hybrids are explored as boron neutron capture therapy (BNCT) agents .

- Toxicity : Sulfonates exhibit lower acute toxicity (oral LD₅₀ > 500 mg/kg in rodents) compared to carbohydrazides, which require careful dose optimization .

Comparative Data Table

Key Research Findings

Anticancer Potency : Azulene-1-carbohydrazide derivatives exhibit superior cytotoxicity compared to carboxamides and sulfonates, likely due to enhanced hydrogen-bonding interactions with cellular targets .

Toxicity Trade-offs : While carbohydrazides show promising activity, their higher reactivity necessitates structural modifications to reduce off-target effects. Carboxamides offer a safer but less potent alternative .

Synthetic Versatility : Azulene-1-carbaldehyde’s aldehyde group enables facile synthesis of imine-linked conjugates, though its toxicity limits direct therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。